molecular formula C10H16O2 B1144134 1,4-Diallyloxy-2-butene CAS No. 19398-43-7

1,4-Diallyloxy-2-butene

Cat. No.: B1144134
CAS No.: 19398-43-7
M. Wt: 168.23 g/mol
InChI Key: UUGUJQRPIYOYMY-UHFFFAOYSA-N
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Description

1,4-Diallyloxy-2-butene is an organic compound with the molecular formula C10H16O2. It is characterized by the presence of two allyloxy groups attached to a butene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diallyloxy-2-butene can be synthesized through the reaction of cis-1,4-butenediol with allyl bromide in the presence of a base such as sodium hydride. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at low temperatures (0°C) and then warmed to room temperature, allowing the formation of sodium alkoxide .

Industrial Production Methods

Industrial production of this compound involves the acyloxylation of crude butadiene using a palladium-containing catalyst. The reaction is conducted in the presence of a carboxylic acid and oxygen at temperatures ranging from 80°C to 200°C and pressures up to 20 atmospheres .

Chemical Reactions Analysis

Types of Reactions

1,4-Diallyloxy-2-butene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,4-diallyloxy-2-butene involves its reactivity with various reagents. For example, in oxidation reactions, the compound interacts with oxygen or hydrogen peroxide to form polyperoxides, which decompose to yield diols and other products . The molecular targets and pathways depend on the specific reaction conditions and catalysts used.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diacetoxy-2-butene: Similar in structure but with acetoxy groups instead of allyloxy groups.

    1,4-Dimethoxy-2-butene: Contains methoxy groups instead of allyloxy groups.

Uniqueness

1,4-Diallyloxy-2-butene is unique due to its allyloxy groups, which confer distinct reactivity and properties compared to similar compounds. This makes it particularly valuable in polymer chemistry and materials science for creating specialized polymers and materials .

Properties

CAS No.

19398-43-7

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

1,4-bis(prop-2-enoxy)but-2-ene

InChI

InChI=1S/C10H16O2/c1-3-7-11-9-5-6-10-12-8-4-2/h3-6H,1-2,7-10H2

InChI Key

UUGUJQRPIYOYMY-UHFFFAOYSA-N

SMILES

C=CCOCC=CCOCC=C

Canonical SMILES

C=CCOCC=CCOCC=C

Origin of Product

United States

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